molecular formula C7H4BrFO3 B14913161 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde

2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde

Cat. No.: B14913161
M. Wt: 235.01 g/mol
InChI Key: IFGLUDQKTXAUKZ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzaldehydes in Organic Synthesis and Advanced Materials Science

Substituted benzaldehydes are foundational building blocks in organic synthesis. The aldehyde group is highly reactive and participates in a wide array of chemical reactions, making these compounds privileged starting materials for constructing more complex molecules. mdpi.com They are pivotal intermediates in the synthesis of a broad spectrum of products, including pharmaceuticals, agrochemicals like pesticides, dyes, and pigments. mdpi.com

In advanced materials science, the catechol moiety (a 1,2-dihydroxybenzene structure), as found in 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde, is of particular interest. Catechol-containing molecules are known for their strong adhesive properties, inspired by the proteins found in mussels, which allows for the development of advanced underwater adhesives and surface coatings. acs.org Furthermore, these compounds can act as monomers for high-performance polymers, where their specific functionalities can impart desirable properties such as thermal stability and chemical resistance.

Strategic Significance of Bromine and Fluorine Substituents in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a key strategy in medicinal chemistry and materials science to modulate a molecule's properties. Fluorine and bromine, while both halogens, offer distinct advantages.

Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects. In pharmaceutical development, adding fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and increase bioavailability. nih.gov The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation. Many modern drugs across various therapeutic areas, including antivirals and treatments for cardiovascular disease and migraines, contain fluorine. nih.gov

Bromine also plays a crucial role. It is larger and less electronegative than fluorine, making the carbon-bromine bond weaker and more reactive. This reactivity is often exploited in organic synthesis, where the bromine atom can serve as a "handle" for introducing other functional groups through reactions like cross-coupling. myskinrecipes.com Furthermore, many naturally occurring marine compounds contain bromine, and these molecules often exhibit potent biological activities, including antimicrobial and antitumor effects. researchgate.net The presence of bromine on an aromatic ring can also facilitate specific, directional interactions known as halogen bonds, which are valuable in crystal engineering and the design of new catalysts. mdpi.com

The combination of both a bromine and a fluorine atom on the same benzaldehyde (B42025) ring, along with two hydroxyl groups, creates a multifunctional platform for chemical exploration.

Overview of Current Research Trajectories for this compound

While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its chemical structure suggests several promising research directions based on the known applications of its constituent parts.

Given that halogenated hydroxybenzaldehydes serve as key intermediates in the synthesis of pharmaceuticals, particularly antitumor and antimicrobial agents, a primary research trajectory for this compound would be as a scaffold for novel drug discovery. myskinrecipes.com Its structural similarity to other brominated phenols that have shown antibacterial activity supports this potential. researchgate.net

A second likely area of investigation is in materials science. The catechol functionality suggests its use as a monomer for creating advanced polymers or as a component in the formulation of specialized adhesives and coatings. The presence of fluorine could enhance the thermal stability and chemical resistance of such materials.

Finally, the compound could serve as a specialized chemical probe. The unique electronic properties conferred by the bromine, fluorine, and hydroxyl groups on the aromatic ring could be leveraged to study enzyme mechanisms or to develop new sensors and analytical reagents. Research on related compounds like 2-bromo-5-fluorobenzaldehyde (B45324) has shown its utility in synthesizing quinazolinones with antitumor activity, indicating the value of this substitution pattern in creating biologically active molecules. researchgate.net

Physicochemical Properties

Below is a table summarizing the known physicochemical properties of this compound and a closely related analogue for context.

PropertyValue for this compoundValue for 2-Bromo-4,5-dihydroxybenzaldehyde (Analogue)
CAS Number 2667597-71-7 chemscene.com4815-99-0 nih.gov
Molecular Formula C₇H₄BrFO₃ chemscene.comC₇H₅BrO₃ nih.gov
Molecular Weight 235.01 g/mol chemscene.com217.02 g/mol nih.gov
IUPAC Name This compound2-bromo-4,5-dihydroxybenzaldehyde nih.gov
XLogP3 Data not available1.4
Hydrogen Bond Donors 22 nih.gov
Hydrogen Bond Acceptors 33 nih.gov

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

IUPAC Name

2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4BrFO3/c8-5-3(2-10)1-4(9)6(11)7(5)12/h1-2,11-12H

InChI Key

IFGLUDQKTXAUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)O)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Fluoro 3,4 Dihydroxybenzaldehyde and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde, several logical disconnections can be proposed.

A primary disconnection strategy would involve the carbon-bromine (C-Br) bond, suggesting a late-stage electrophilic bromination of a precursor molecule, (I) . This is a common and practical approach for introducing a halogen. Another key disconnection is at the carbon-aldehyde (C-CHO) bond, which points to formylation of a polysubstituted phenol (B47542), (II) , or lithiation followed by quenching with a formylating agent. A third strategy could involve disconnecting the C-F bond, suggesting a nucleophilic aromatic substitution on a precursor like (III) .

These disconnections lead back to simpler starting materials, such as 3-fluoro-4,5-dihydroxybenzaldehyde (B3056404) or other appropriately substituted catechols or fluorophenols. The feasibility of each route depends heavily on the directing effects of the substituents already present on the ring and the need for protecting groups.

Established Synthetic Routes

Traditional synthetic methods provide a robust foundation for constructing halogenated and hydroxylated benzaldehydes.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The primary challenge in synthesizing the target molecule via this route is controlling the position of the incoming electrophile (e.g., Br+). The existing substituents on the ring exert powerful directing effects:

Hydroxyl (-OH) groups: Strongly activating and ortho, para-directing.

Fluoro (-F) group: Deactivating yet ortho, para-directing.

Aldehyde (-CHO) group: Strongly deactivating and meta-directing.

In a potential precursor like 5-fluoro-3,4-dihydroxybenzaldehyde, the two hydroxyl groups are the most powerful activating groups, directing an incoming electrophile to the positions ortho and para to them (positions 2 and 6). The aldehyde group deactivates the ring and directs meta (positions 3 and 5), while the fluorine directs ortho and para (positions 4 and 2). The combined effect strongly favors substitution at position 2 or 6. Direct bromination of 3-fluoro-4-hydroxybenzaldehyde, for instance, has been shown to yield 3-bromo-5-fluoro-4-hydroxybenzaldehyde, highlighting the complexity of predicting regiochemical outcomes. chemicalbook.com A similar electrophilic bromination of o-fluorobenzaldehyde can be achieved using various brominating agents under Lewis acid catalysis. google.com

Table 1: Example of Electrophilic Bromination for a Structural Analog

Starting MaterialReagentsConditionsProductYield
3-Fluoro-4-hydroxybenzaldehydeBromine, Acetic Acid45°C, 26 hours3-Bromo-5-fluoro-4-hydroxybenzaldehyde48%

This interactive table is based on data from a synthesis of a structural analog and illustrates a typical electrophilic bromination reaction. chemicalbook.com

Nucleophilic aromatic substitution (SNAr) is effective on aromatic rings that contain strong electron-withdrawing groups and a good leaving group (such as a halogen or a nitro group). nih.govbeilstein-journals.orgnih.gov For a precursor to the target molecule, an SNAr reaction could potentially be used to introduce one of the substituents. For example, a molecule like 2,5-difluoro-3,4-dihydroxybenzaldehyde could theoretically react with a bromide nucleophile to displace one of the fluorine atoms. However, the reactivity of the two fluorine atoms would need to be sufficiently different to achieve selectivity. More commonly, a nitro group is displaced by a fluoride (B91410) ion in a process called fluorodenitration. beilstein-journals.orgnih.gov While not a direct route to the target compound, this strategy is crucial in the synthesis of fluorinated aromatic building blocks. beilstein-journals.orgnih.gov

Given the high reactivity of the catechol (1,2-dihydroxy) moiety, particularly its sensitivity to oxidation and its strong directing effect in electrophilic reactions, protecting these hydroxyl groups is often a mandatory strategy. researchgate.net A protecting group is a reversible modification of a functional group to prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.orgchemistrytalk.org

The synthesis would proceed via the following general steps:

Protection: The two hydroxyl groups of a catechol-containing starting material are protected. Common protecting groups for catechols include methylene (B1212753) acetals (formed with dichloromethane) or isopropylidene ketals (formed with acetone), creating a more stable five-membered ring.

Functionalization: With the hydroxyl groups masked, other reactions, such as a regioselective bromination, can be performed on the aromatic ring with greater control.

Deprotection: After the desired modifications are complete, the protecting group is removed under specific conditions (e.g., acidic hydrolysis) to regenerate the free hydroxyl groups, yielding the final product. wikipedia.org

This multi-step approach adds to the total number of synthetic steps but is often essential for achieving the desired outcome with high purity and yield. uchicago.edu

Emerging Synthetic Methodologies

Modern synthetic chemistry has seen the advent of powerful new methods, particularly those employing transition metal catalysts.

Transition metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org A particularly relevant emerging strategy is the direct C-H bond halogenation. researchgate.net This method avoids the need for pre-functionalized starting materials by activating a specific C-H bond on the aromatic ring and converting it directly to a C-halogen bond. researchgate.netbeilstein-journals.org

Catalysts based on palladium (Pd), ruthenium (Ru), or copper (Cu) can facilitate such transformations. beilstein-journals.orgrsc.org The regioselectivity is often controlled by a "directing group," a functional group already present on the molecule that coordinates to the metal catalyst and directs it to a nearby C-H bond (typically at the ortho position). youtube.com In the context of this compound, the aldehyde group itself could potentially serve as a directing group to facilitate bromination at the C2 position. Alternatively, one of the hydroxyl groups could be temporarily modified with a directing group to achieve the same goal. These C-H activation strategies represent a more atom-economical and efficient approach compared to traditional methods. youtube.com

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesChallenges
Electrophilic Aromatic Substitution Uses electrophiles (e.g., Br+) to substitute a hydrogen on the ring.Well-established, wide range of reagents available.Difficult to control regioselectivity with multiple activating/deactivating groups.
Nucleophilic Aromatic Substitution A nucleophile displaces a leaving group on an electron-poor ring.Effective for introducing nucleophiles like F-, OH-, NR2-.Requires a strongly electron-deficient ring and a good leaving group.
Protecting Group Chemistry Temporarily masks reactive functional groups (e.g., -OH).Enables selective reactions elsewhere in the molecule, prevents side reactions.Adds steps to the synthesis (protection/deprotection), lowering overall yield.
Transition Metal-Catalyzed C-H Halogenation Directly converts a C-H bond to a C-Br bond using a metal catalyst.High atom economy, can offer novel regioselectivity.Catalyst development, substrate scope, and reaction optimization can be complex.

This interactive table summarizes the advantages and challenges of the primary synthetic methodologies discussed.

Chemoenzymatic Synthetic Pathways and Biocatalysis

The integration of enzymatic processes with traditional chemical synthesis offers powerful tools for the construction of complex molecules like this compound. Biocatalysis can provide high selectivity under mild conditions, addressing key challenges in regioselective halogenation and hydroxylation.

Flavin-dependent halogenases (FDHs) are particularly relevant for the synthesis of halogenated aromatic compounds. nih.govchemrxiv.org These enzymes catalyze the site-selective halogenation of electron-rich arenes using a halide anion (e.g., Br⁻ or Cl⁻) and molecular oxygen. researchgate.net For a precursor molecule such as 5-fluoro-3,4-dihydroxybenzaldehyde, an engineered FDH could potentially catalyze the regioselective bromination at the C2 position. The enzyme's active site provides a constrained environment that directs the electrophilic halogenating species to a specific carbon, a transformation that is often difficult to control with conventional chemical reagents. Research has demonstrated that FDHs like RebH can be utilized for preparative halogenation of non-native substrates with catalyst-controlled selectivity. nih.govchemrxiv.org

Furthermore, Fe(II)/α-ketoglutarate-dependent halogenases represent another class of enzymes capable of selective C-H activation and halogenation. biorxiv.orgbiorxiv.org These enzymes perform selective chlorination and bromination on various substrates, and their catalytic mechanism allows for precise control over the reaction site. biorxiv.orgbiorxiv.org Engineering the substrate-binding domains of these enzymes could adapt them to accept substituted benzaldehyde (B42025) precursors, offering a future-forward approach to installing the bromine atom with high regioselectivity.

The catechol moiety itself can be a target for biocatalysis. Enzymes such as dioxygenases can catalyze the formation of catechols from corresponding aromatic precursors, although this is more common in biodegradation pathways. In a synthetic context, monooxygenases could be employed or engineered to hydroxylate a phenol precursor to afford the 3,4-dihydroxy substitution pattern.

Advanced Regioselective and Stereoselective Functionalization Techniques

Achieving specific substitution patterns on a polysubstituted benzene (B151609) ring requires advanced synthetic methods that control both regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the new bond).

For the synthesis of the core this compound scaffold, regioselective C-H functionalization is a powerful strategy. Transition-metal catalysis, often employing directing groups, allows for the activation and functionalization of specific C-H bonds. nih.govacs.org For instance, a triazene (B1217601) group, which can be later removed or converted, can direct a rhodium catalyst to functionalize the ortho C-H bond. nih.govacs.org A similar strategy could be envisioned where a directing group placed on one of the hydroxyls or the aldehyde of a simpler precursor directs the regioselective introduction of the bromo or fluoro substituents.

Palladium-catalyzed, silanol-directed C-H oxygenation presents a highly site-selective method for converting phenols into catechols. nih.govmorressier.com This technique could be applied to a substituted phenol to install the catechol moiety with high precision. The method involves a silanol-directed acetoxylation, followed by cyclization and desilylation to reveal the dihydroxy product. nih.gov

The introduction of functional groups often requires the selective protection of existing reactive sites. In the case of the 3,4-dihydroxy (catechol) system, the two hydroxyl groups have different acidities and steric environments, which can be exploited for regioselective protection, a crucial step before attempting further functionalization like halogenation. nih.gov

TechniqueDescriptionPotential ApplicationReference(s)
Biocatalytic Halogenation Use of Flavin-dependent halogenases (FDHs) to perform site-selective halogenation on aromatic rings.Regioselective bromination of a 5-fluoro-3,4-dihydroxybenzaldehyde precursor at the C2 position. nih.gov, chemrxiv.org, researchgate.net
Directed C-H Functionalization A directing group on the molecule guides a transition metal catalyst to a specific C-H bond for activation and subsequent reaction.Introduction of bromo or fluoro groups at specific positions on the benzaldehyde ring using a removable directing group. nih.gov, acs.org
Silanol-Directed C-H Oxygenation A Pd-catalyzed, silanol-directed reaction to convert phenols into catechols with high site selectivity.Synthesis of the 3,4-dihydroxy pattern from a corresponding phenol precursor. nih.gov, morressier.com

Derivatization and Chemical Transformations of the Core Scaffold

The aldehyde, hydroxyl, and halogen functional groups on this compound provide multiple handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Synthesis of Aldehyde Derivatives (e.g., Imines, Oximes, Hydrazones, Chalcones)

The aldehyde group is highly reactive and readily undergoes condensation reactions with primary amines and related nucleophiles.

Imines (Schiff Bases): The reaction of the aldehyde with a primary amine yields an imine. This condensation is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. tandfonline.commasterorganicchemistry.com The reaction is generally catalyzed by acid. masterorganicchemistry.com

Oximes and Hydrazones: Condensation with hydroxylamine (B1172632) or hydrazine (B178648) (or their derivatives) produces oximes and hydrazones, respectively. nih.gov These reactions are also typically acid-catalyzed and proceed through a carbinolamine intermediate. nih.gov The formation of oximes and hydrazones is often more rapid and efficient than imine formation due to the alpha-effect of the heteroatom on the nucleophilic nitrogen. nih.gov

Chalcones: The aldehyde can undergo a base-catalyzed aldol (B89426) condensation with an acetophenone (B1666503) derivative in what is known as the Claisen-Schmidt condensation to form a chalcone (B49325) (an α,β-unsaturated ketone). jetir.orgijarsct.co.in This reaction is a classic C-C bond-forming reaction and is fundamental to the synthesis of many flavonoids and related natural products. ijarsct.co.in

DerivativeReagentGeneral Conditions
Imine Primary Amine (R-NH₂)Acid catalysis, removal of water
Oxime Hydroxylamine (NH₂OH)Mildly acidic pH (4-5)
Hydrazone Hydrazine (R-NH-NH₂)Mildly acidic conditions
Chalcone Acetophenone derivativeBase catalysis (e.g., NaOH, KOH) in alcohol

Chemical Modifications of Hydroxyl Groups (e.g., Etherification, Esterification)

The two phenolic hydroxyl groups can be modified through reactions like etherification and esterification. A key challenge is achieving regioselectivity between the C3-OH and C4-OH groups. The C4-hydroxyl group is generally more acidic and less sterically hindered than the C3-hydroxyl group, which is ortho to the bulky bromine atom. This difference can be exploited for selective functionalization.

Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) have shown that the 4-hydroxyl group can be selectively alkylated (etherified) in good yields using various alkyl halides in the presence of a mild base like sodium bicarbonate. nih.gov This selectivity is attributed to the higher acidity of the 4-OH. nih.gov Similar principles would apply to the selective esterification, where reaction with an acyl chloride or anhydride (B1165640) under controlled conditions would likely favor the more reactive 4-OH position. Complete derivatization of both hydroxyl groups can be achieved using stronger bases and an excess of the electrophile.

Reactivity and Transformations of Halogen Atoms on the Aromatic Ring

The bromine and fluorine atoms on the aromatic ring offer opportunities for further diversification, primarily through cross-coupling and nucleophilic substitution reactions.

Spectroscopic Characterization and Elucidation of Molecular Structure for 2 Bromo 5 Fluoro 3,4 Dihydroxybenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

Proton NMR (¹H NMR) spectroscopy would reveal the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. For 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde, the spectrum would be expected to show signals for the aldehydic proton, the aromatic proton, and the protons of the two hydroxyl groups.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 10.5Singlet (s)N/A
Aromatic (Ar-H)6.5 - 8.0Doublet of doublets (dd)J(H-F), J(H-H)
Hydroxyl (-OH)5.0 - 9.0Broad Singlet (br s)N/A

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic effects of the substituents.

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Aromatic and Carbonyl Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)185 - 195
Aromatic (C-Br)110 - 120
Aromatic (C-F)155 - 165 (with C-F coupling)
Aromatic (C-OH)140 - 150
Aromatic (C-H)115 - 130
Aromatic (C-CHO)130 - 140

Note: The fluorine atom would cause splitting of the signal for the carbon to which it is attached and potentially for adjacent carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, in this case, confirming the position of the aromatic proton relative to other protons if any were present.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the aromatic proton to its corresponding aromatic carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C-C bonds, as well as vibrations involving the bromine and fluorine substituents.

Expected FT-IR Data:

Functional GroupBondExpected Frequency Range (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AldehydeC=O stretch1680 - 1710
AromaticC=C stretch1450 - 1600
AromaticC-H stretch3000 - 3100
Aryl HalideC-F stretch1000 - 1400
Aryl HalideC-Br stretch500 - 600

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a characteristic "fingerprint" that could be used for identification. Key expected bands would include those for the aromatic ring breathing modes and the C-Br and C-F stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. In the absence of a solved crystal structure for this compound, we can predict its solid-state geometry and intermolecular interactions by examining the crystal structures of analogous compounds.

The molecular geometry of this compound is expected to be largely planar due to the aromatic ring. Key structural questions revolve around the orientation of the aldehyde and hydroxyl groups relative to the ring and each other.

Studies on the analog, 2-bromo-5-fluorobenzaldehyde (B45324), reveal that the benzaldehyde (B42025) oxygen atom adopts a trans conformation with respect to the adjacent bromine atom. nih.govnih.govresearchgate.net This preference is influenced by a combination of steric and electronic factors. It is highly probable that the aldehyde group in this compound would adopt a similar conformation.

The crystal structure of 2-bromo-5-hydroxybenzaldehyde (B121625) shows that the aldehyde group is slightly twisted out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net The presence of two hydroxyl groups in the target compound is expected to influence planarity and intermolecular interactions significantly. The table below presents crystallographic data for the closely related compound, 2-bromo-5-fluorobenzaldehyde, to provide a likely model for the crystal system and unit cell parameters. nih.govresearchgate.net

Crystallographic Parameter 2-bromo-5-fluorobenzaldehyde
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.3593 (6)
b (Å)3.8699 (2)
c (Å)23.4189 (9)
β (°)106.330 (1)
Volume (ų)1335.84 (10)
Z8

Data for the analog compound 2-bromo-5-fluorobenzaldehyde. nih.govresearchgate.net

The substituents on the benzene ring of this compound are expected to facilitate a rich network of intermolecular interactions, which will dictate the crystal packing.

Halogen Bonding: In the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F intermolecular interactions are observed, with distances shorter than the sum of their van der Waals radii, indicating the presence of halogen bonding. nih.govnih.govresearchgate.net Similar interactions could be a feature in the crystal lattice of the title compound.

Hydrogen Bonding: The two hydroxyl groups (catechol moiety) are strong hydrogen bond donors and acceptors. It is anticipated that these groups will form robust intermolecular hydrogen bonds, likely with the hydroxyl and aldehyde oxygen atoms of neighboring molecules. Studies of catechol and its derivatives consistently show extensive hydrogen bonding networks. researchgate.netnih.govmdpi.com For instance, in crystalline 2-bromo-5-hydroxybenzaldehyde, intermolecular hydrogen bonds link the hydroxyl and carbonyl groups of adjacent molecules. researchgate.netresearchgate.net

π-Stacking: Aromatic systems frequently exhibit π-stacking interactions. In the crystal packing of 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are observed between the aromatic rings of adjacent molecules. nih.govnih.govresearchgate.net This type of interaction is also a probable feature in the solid-state structure of this compound.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The primary conformational flexibility in this compound involves the rotation of the aldehyde and hydroxyl groups. As mentioned previously, theoretical and experimental studies on 2-halobenzaldehydes suggest a preference for the O-trans conformer, where the carbonyl oxygen is directed away from the ortho-halogen atom. nih.govresearchgate.netresearchgate.netrsc.org This conformation is generally favored due to the minimization of steric and dipolar repulsions. Therefore, it is predicted that the aldehyde group in this compound will predominantly exist in this trans orientation relative to the bromine atom. The hydroxyl groups of the catechol moiety can also exhibit rotational isomerism, which will be influenced by the formation of intra- and intermolecular hydrogen bonds. mdpi.com

Tautomerism: The catechol moiety of this compound could potentially exhibit tautomerism, particularly the migration of a phenolic proton to the aldehyde oxygen, forming a quinone methide-type structure. However, for simple benzaldehydes under normal conditions, the phenolic aldehyde form is overwhelmingly stable. There is no specific literature found that discusses tautomerism for this particular compound.

Studies and computational analyses are available for structurally related molecules, such as 2-bromo-5-fluorobenzaldehyde. These investigations employ methodologies like Density Functional Theory (DFT) for geometry optimization and electronic property analysis, as well as Ab Initio methods for conformational studies. They also explore concepts such as Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy profiling, and Molecular Electrostatic Potential (MEP) surface analysis.

However, in strict adherence to the instruction to focus solely on “this compound” and not introduce information from other compounds, it is not possible to generate the requested article with scientifically accurate and specific data. The detailed research findings, data tables, and analyses for quantum chemical calculations, FMO, and MEP for this exact molecule are not present in the available search results. Therefore, the content for the specified outline cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 3,4 Dihydroxybenzaldehyde

Vibrational Frequency Calculations and Theoretical Spectroscopic Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict and interpret vibrational spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed peaks in experimental spectra.

For molecules similar to 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde, such as other substituted benzaldehydes, DFT calculations are performed to optimize the molecular geometry and compute the vibrational frequencies. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311G*, are commonly employed for this purpose. nih.gov These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity (for IR) or Raman activity. nih.gov

The theoretical data allows for a detailed assignment of the vibrational spectrum. For instance, the characteristic stretching vibrations of the carbonyl group (C=O), hydroxyl groups (O-H), carbon-carbon bonds within the benzene (B151609) ring, and the carbon-halogen bonds (C-Br, C-F) can be precisely identified. The calculated spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. nih.gov This combined computational and experimental approach provides a robust analysis of the molecule's vibrational properties.

Below is a representative table illustrating the kind of data obtained from vibrational frequency calculations for a substituted benzaldehyde (B42025), based on methodologies applied to similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν(O-H)3450HighMediumHydroxyl group stretching
ν(C-H) aromatic3100MediumHighAromatic C-H stretching
ν(C=O)1680Very HighMediumCarbonyl group stretching
ν(C=C)1580HighHighAromatic ring stretching
β(C-H)1250MediumLowIn-plane C-H bending
ν(C-F)1150HighLowCarbon-Fluorine stretching
ν(C-Br)650MediumMediumCarbon-Bromine stretching

Note: The data in this table is illustrative and based on typical values for substituted benzaldehydes.

Solvent Effects on Molecular Properties and Reaction Pathways

The surrounding medium can significantly influence the properties and reactivity of a molecule. Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key phenomenon that can be investigated computationally. nih.govwikipedia.org For this compound, the polarity of the solvent is expected to affect its electronic transitions, which can be observed in its UV-Visible absorption spectrum.

Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. By performing Time-Dependent DFT (TD-DFT) calculations within these solvent models, researchers can predict the absorption wavelengths (λmax) of the molecule in various solvents.

Generally, polar solvents can stabilize either the ground state or the excited state of a molecule to different extents. researchgate.net This differential stabilization changes the energy gap between these states, leading to a shift in the absorption wavelength. researchgate.net For phenolic compounds, a shift to longer wavelengths (bathochromic or red shift) is often observed with increasing solvent polarity, although the specific effect depends on the molecule's electronic structure. researchgate.net These theoretical predictions are crucial for understanding how the molecule interacts with its environment and for interpreting experimental spectroscopic data.

The following table demonstrates hypothetical solvent effects on the primary absorption maximum (λmax) of a substituted benzaldehyde.

SolventDielectric Constant (ε)Predicted λmax (nm)
n-Hexane1.88310
Chloroform4.81318
Acetone20.7325
Ethanol24.55330
Water80.1340

Note: This table presents a hypothetical trend for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. scienceopen.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property. nih.govresearchgate.net

For a molecule like this compound, QSAR studies could be employed to predict its potential antioxidant, antibacterial, or other biological activities. frontiersin.org The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors. scienceopen.com These descriptors are numerical values that encode different aspects of the molecule's structure. They are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. scienceopen.comnih.gov

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Constitutional Descriptors: These include basic information like molecular weight and counts of specific atoms or functional groups (e.g., number of hydroxyl groups). nih.gov

Once calculated for a series of related compounds, these descriptors are used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. The resulting model can then be used to estimate the activity of new, untested compounds, guiding further research and development. nih.govresearchgate.net

The table below lists some common molecular descriptors that would be relevant for developing a QSAR model for phenolic compounds like this compound.

Descriptor TypeExample DescriptorInformation Encoded
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentMolecular polarity
Steric Molecular VolumeSize of the molecule
Surface AreaArea accessible for interaction
Topological Wiener IndexMolecular branching
Constitutional Molecular WeightMass of the molecule
Number of OH groupsHydrogen bonding potential

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Halogen Substituents (Bromine and Fluorine) on Biological Activity and Molecular Interactions

The presence of bromine and fluorine atoms on the aromatic ring of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde significantly modulates its physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in medicinal chemistry to alter a molecule's characteristics. nih.gov The introduction of halogens can influence lipophilicity, conformation, and metabolic stability.

The varying sizes and electronegativities of bromine and fluorine lead to distinct effects on molecular interactions. nih.gov Bromine, with its larger atomic radius, enhances hydrophobic effects and van der Waals interactions, which can improve binding affinity with biological targets. nih.gov Conversely, it may also introduce steric hindrance that could negatively impact binding. nih.gov Fluorine, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding. The introduction of a fluorine or bromine atom to the benzene (B151609) ring of certain oxime compounds has been shown to enhance their phytotoxic activity. nih.gov

Table 1: Comparison of Halogen Properties and Their Potential Influence
PropertyFluorine (F)Bromine (Br)Potential Impact on Molecular Properties
Atomic Radius (Å)0.570.94Affects steric interactions and potential for steric hindrance. nih.gov
Electronegativity (Pauling scale)3.982.96Modulates the electronic distribution of the aromatic ring, influencing acidity and reactivity.
van der Waals Radius (Å)1.471.85Influences the strength of van der Waals interactions with binding sites. nih.gov
Bonding InteractionCan act as a hydrogen bond acceptor.Can act as a halogen bond donor (σ-hole). nih.govProvides specific noncovalent interactions for receptor binding.

Contribution of Dihydroxyl Groups to Bioactivity, Receptor Binding, and Physicochemical Profiles

The two hydroxyl groups at the C3 and C4 positions (a catechol moiety) are critical determinants of the bioactivity of this compound, particularly its antioxidant potential. Research on various dihydroxybenzaldehydes (DHB) has demonstrated that antioxidant capacity is not solely dependent on the presence of two hydroxyl groups but is strongly influenced by their relative positions on the aromatic ring. wiserpub.comwiserpub.com The catechol arrangement is often associated with potent antioxidant activity.

The antioxidant effects of such compounds can be attributed to mechanisms including single electron transfer (SET) and hydrogen atom transfer (HAT). wiserpub.com The 3,4-dihydroxy configuration facilitates the donation of a hydrogen atom to scavenge free radicals, with the resulting radical being stabilized by resonance across the aromatic ring and the remaining hydroxyl group. This relationship between the position of hydroxyl groups and antioxidant capacity is a key aspect of their structure-activity relationship. wiserpub.comwiserpub.com

From a physicochemical standpoint, the dihydroxyl groups increase the polarity of the molecule and its capacity for hydrogen bonding, which can affect its solubility and interactions with biological macromolecules. In catechols like 3,4-dihydroxybenzaldehyde (B13553), the acidity of the phenolic hydroxyls can control the selectivity of chemical reactions, such as selective protection or alkylation. mdpi.com The ability of these groups to chelate metals can also contribute to the compound's biological profile.

Table 2: Influence of Hydroxyl Group Position on Antioxidant Capacity (AOC) in Dihydroxybenzaldehydes (DHB)
CompoundHydroxyl PositionsRelative Antioxidant CapacityRationale
Protocatechualdehyde3,4-dihydroxyHighThe catechol structure allows for effective radical stabilization through resonance. wiserpub.comwiserpub.com
2,4-Dihydroxybenzaldehyde2,4-dihydroxyModerate to LowExhibits some anti-inflammatory and anti-nociceptive activities, but may have weak radical scavenging activity. biomolther.org
2,5-Dihydroxybenzaldehyde2,5-dihydroxyVariableAntioxidant activity is present but may be less potent than the 3,4-isomer. wiserpub.com
3,5-Dihydroxybenzaldehyde3,5-dihydroxyLowThe meta-positioning of hydroxyl groups is less effective for radical stabilization compared to ortho or para arrangements. wiserpub.com

Role of Aldehyde Functionality in Chemical Reactivity and Biological Effects

The aldehyde group (-CHO) is the primary site of chemical reactivity in this compound. creative-proteomics.com This functional group consists of a carbonyl center bonded to a hydrogen atom and the aromatic ring. nih.gov The carbonyl group is highly polar, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. britannica.com This polarity makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, which is the basis for many of its characteristic reactions. britannica.com

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The single substituent (the aromatic ring) in an aldehyde offers less steric hindrance to an approaching nucleophile compared to the two substituents in a ketone. ncert.nic.in Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single group in an aldehyde. ncert.nic.in

This reactivity allows aldehydes to interact with biological nucleophiles, such as the primary nitrogen groups on lysine (B10760008) residues or the thiolate groups on cysteine residues in proteins. nih.gov Such interactions can lead to the formation of covalent adducts, which can modulate protein function and cellular processes. creative-proteomics.com Aldehydes can act as signaling molecules at low concentrations but can also contribute to cellular damage and oxidative stress at higher levels through these reactions. creative-proteomics.com The aldehyde group is also crucial for the synthesis of derivatives like Schiff bases, which often exhibit significant biological activities. nih.gov

Positional Isomer Effects on Biological and Spectroscopic Properties

Isomerism, the phenomenon where compounds share the same molecular formula but differ in structure, plays a critical role in determining biological activity. Even minor changes in the arrangement of substituents on the aromatic ring of this compound can lead to significant variations in its biological and spectroscopic properties.

The specific placement of the bromine and fluorine atoms relative to the hydroxyl and aldehyde groups dictates the molecule's electronic landscape, dipole moment, and steric profile. For instance, moving the bromine atom from the C2 to the C6 position would create a different steric environment around the aldehyde group, potentially affecting its reactivity and ability to bind to a receptor. A study on novel oxazolidinones demonstrated that positional isomers (linearly attached vs. angularly attached) exhibited different potencies. nih.gov Similarly, the relative positions of the hydroxyl groups are known to dramatically affect antioxidant activity. wiserpub.comwiserpub.com

Spectroscopic properties are also highly sensitive to isomerism. The conformation of the molecule, such as the orientation of the aldehyde group relative to adjacent substituents, can be influenced by intramolecular interactions. Crystal structure analysis of the related compound 2-bromo-5-fluorobenzaldehyde (B45324) showed that the aldehyde oxygen atom is positioned trans to the 2-bromo substituent, which represents the lower energy conformer. researchgate.netnih.gov This preferred orientation, governed by steric and electronic effects, would influence the molecule's spectroscopic signature and its interaction with other molecules.

Systematic Molecular Modifications and Their Impact on Compound Potency and Selectivity

Systematic molecular modifications of the this compound scaffold provide a rational approach to optimizing its biological profile, including potency and selectivity. Natural polyhydroxylated compounds are often used as starting points or inspirational scaffolds by medicinal chemists, who then introduce structural modifications to improve their functional properties. mdpi.com

Modifying the substituents on the benzaldehyde (B42025) ring can have a profound impact on bioactivity. Studies on benzaldehyde-derived thiosemicarbazones have shown that the presence of electron-donating groups on the phenyl ring can enhance biological activity. researchgate.net Likewise, the addition or modification of hydroxyl groups is a key strategy. For many classes of compounds, including coumarins and stilbene (B7821643) derivatives, the number and position of hydroxyl groups are directly correlated with their antioxidant activity. nih.gov

Replacing the halogen atoms could also fine-tune the compound's properties. For example, substituting bromine with chlorine would reduce the atom's size and alter its halogen bonding capability, potentially changing the binding affinity. nih.gov Even subtle changes, such as converting a hydroxyl group to a methoxy (B1213986) group, can significantly alter hydrogen bonding capacity and lipophilicity, thereby affecting the compound's pharmacokinetics and target interactions. These strategic modifications are essential for developing compounds with improved efficacy and a more desirable therapeutic profile.

Computational Approaches to SAR/SPR (e.g., Molecular Docking Simulations, Cheminformatics)

Computational methods are invaluable tools for elucidating the structure-activity and structure-property relationships of molecules like this compound. Techniques such as molecular docking, molecular dynamics, and cheminformatics provide insights that complement experimental data.

Molecular docking simulations can predict how a ligand binds to the active site of a target protein. For example, docking studies have been used to investigate the interaction between various para-substituted benzaldehyde derivatives and human serum albumin (HSA). nih.gov These simulations can identify the primary binding sites and characterize the key intermolecular forces, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Quantum computational methods like Density Functional Theory (DFT) are used to analyze the intrinsic properties of a molecule. DFT calculations can determine the optimized molecular geometry, electronic structure, and vibrational frequencies, as has been done for related compounds like 5-Bromo-2-Hydroxybenzaldehyde. nih.gov This information helps in understanding the molecule's stability and reactivity. Furthermore, computational approaches can explain experimental observations, such as a lack of reactivity in certain chemical reactions, by calculating parameters like activation energies for different reaction pathways. mdpi.com

Table 3: Application of Computational Methods in SAR/SPR Analysis
Computational MethodInformation ProvidedRelevance to SAR/SPR
Molecular DockingBinding affinity, binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govPredicts how structural modifications might enhance or diminish binding to a biological target, guiding rational drug design. nih.gov
Density Functional Theory (DFT)Optimized molecular geometry, electronic properties (e.g., electrostatic potential), vibrational analysis. nih.govProvides fundamental insights into molecular stability, reactivity, and spectroscopic properties. nih.gov
CheminformaticsCalculation of physicochemical properties (e.g., logP, polar surface area), prediction of ADME properties.Helps in assessing the drug-likeness of a compound and predicting its pharmacokinetic profile.
Reaction Pathway ModelingCalculation of activation energies and transition states for chemical reactions. mdpi.comExplains chemical reactivity and can predict the feasibility of synthetic routes or metabolic pathways. mdpi.com

Applications As a Versatile Building Block in Advanced Organic Synthesis Research

Precursor for Complex Heterocyclic Systems (e.g., Quinazolinones, Thiadiazoles)

The aldehyde functional group is a key feature that enables the use of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde in the synthesis of various heterocyclic structures. Its reactivity allows for condensation reactions that form the core of many important heterocyclic rings.

Quinazolinones : This compound is a suitable precursor for synthesizing substituted quinazolinones. The synthesis typically involves a condensation reaction between a 2-aminobenzamide (B116534) and an aldehyde. In this context, this compound provides the C2 carbon and its appended substituted phenyl ring to the quinazolinone scaffold. A related compound, 2-bromo-5-fluorobenzaldehyde (B45324), has been utilized in the laboratory synthesis of quinazolinones, which are known to exhibit antitumor activity. researchgate.netnih.gov The presence of the dihydroxy groups on the title compound offers additional points for functionalization or can influence the biological activity of the final product. Research has shown that a 2-(3,4-dihydroxyphenyl) unit can be crucial for the inhibitory activity of certain quinazolinone-based compounds. nih.gov

Thiadiazoles : The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic system accessible from this aldehyde. A common synthetic route involves the reaction of an aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, which is then cyclized, often through oxidative methods, to yield the 2,5-disubstituted 1,3,4-thiadiazole. The thiadiazole nucleus is a structural component in a wide range of molecules with diverse pharmacological properties. nih.govmdpi.com The resulting thiadiazole would feature the 2-bromo-5-fluoro-3,4-dihydroxyphenyl substituent, which could be further modified to explore structure-activity relationships for various therapeutic targets. dovepress.com

Heterocyclic SystemKey ReactantsGeneral Reaction TypeSignificance of Resulting Scaffold
QuinazolinonesThis compound, 2-AminobenzamideCondensation / CyclizationCore structure in compounds with potential antitumor and antiviral activities. researchgate.netnih.gov
1,3,4-ThiadiazolesThis compound, ThiosemicarbazideCondensation followed by Oxidative CyclizationComponent of various pharmacologically active agents, including antimicrobials. nih.govmdpi.com

Intermediate in the Synthesis of Ligands for Macromolecular Interactions

The distinct functional groups of this compound make it an excellent intermediate for designing and synthesizing specialized ligands that can interact with macromolecules like proteins and nucleic acids.

The catechol moiety is a well-established structural feature for binding to metal ions and can form strong hydrogen bonds with biological targets. The aldehyde group provides a convenient attachment point for building out the ligand structure through reactions like reductive amination or Wittig reactions. Similarly structured compounds, such as 2-bromo-5-hydroxybenzaldehyde (B121625), have been used as precursors for the synthesis of larger, complex ligands like meso-tetraaryl-substituted porphyrins. researchgate.net

Furthermore, brominated dihydroxybenzaldehyde derivatives have been investigated for their biological activities. For instance, the isomeric compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells from oxidative damage by interacting with the Nrf2/HO-1 signaling pathway, demonstrating a clear interaction with macromolecular systems. nih.gov This highlights the potential for ligands derived from this compound to be developed for targeted biological applications.

Utilization in the Development of Radiolabeled Compounds for Research Probes

The development of research probes for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) requires the incorporation of a radionuclide into a biologically active molecule. The structure of this compound offers several potential avenues for radiolabeling.

Radiohalogenation : The aryl bromide can serve as a precursor for introducing radioactive halogens. Through methods like Stille or Suzuki cross-coupling reactions using a radiolabeled organotin or boronic ester precursor, the bromine atom could be replaced with a radioactive isotope such as Bromine-76 (⁷⁶Br) for PET imaging.

Fluorine-18 Labeling : The fluorine atom could potentially be substituted with the most widely used PET isotope, Fluorine-18 (¹⁸F). While replacing an existing aromatic fluorine atom is generally challenging, multi-step syntheses where ¹⁸F is introduced into a suitable precursor molecule before the final construction of the benzaldehyde (B42025) could be a viable strategy.

Chelation of Radiometals : The aldehyde and catechol functionalities can be chemically modified to attach a chelating agent. This chelator can then be used to stably bind radiometals such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), which are commonly used in PET imaging.

RadionuclideImaging ModalityHalf-lifePotential Labeling Strategy
Fluorine-18 (¹⁸F)PET109.8 minNucleophilic substitution on a precursor molecule.
Bromine-76 (⁷⁶Br)PET16.2 hHalogen exchange or cross-coupling reaction at the bromide position.
Gallium-68 (⁶⁸Ga)PET67.7 minChelation after conjugation of a suitable chelator (e.g., DOTA, NOTA).

Incorporation into Polymeric Materials and Conjugated Systems for Advanced Applications

The catechol group of this compound is of significant interest in materials science, particularly for the development of functional polymers. Catechols are known for their strong adhesive properties, inspired by the proteins mussels use to adhere to surfaces in aqueous environments. nih.gov

This molecule can be incorporated into polymer chains in several ways:

As a Monomer : The dihydroxy functionality allows it to act as a monomer in step-growth polymerizations to form materials like polyethers or polyesters. The aldehyde group can also participate in polymer formation, such as in the synthesis of phenolic resins. researchgate.net

As a Pendant Group : It can be attached to a pre-existing polymer backbone by reacting its aldehyde group, thereby introducing the adhesive and electronically active catechol unit as a pendant group. Catechol-containing polymers are of particular interest for biomedical applications due to their high adhesiveness in aqueous environments. nih.gov

The entire aromatic system, with its electron-withdrawing halogen substituents, makes it a candidate building block for π-conjugated polymers. mdpi.com Such polymers have applications in electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. The molecule could be incorporated into a polymer backbone via transition-metal-catalyzed cross-coupling reactions, contributing its specific electronic and physical properties to the final material. mdpi.com The development of polymers with pendant aldehyde groups is also being explored to replace toxic molecular aldehydes like formaldehyde (B43269) in resin production. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Bromo 5 Fluoro 3,4 Dihydroxybenzaldehyde

Development of More Sustainable and Greener Synthetic Pathways

Traditional synthetic routes for functionalized aromatic aldehydes often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. acs.orggoogle.comgoogle.com Future research must prioritize the development of environmentally benign and economically viable methods for the synthesis of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde.

Key areas of focus should include:

Biocatalysis: Employing enzymes, such as halogenases and oxidoreductases from microbial sources, could enable highly selective and efficient synthesis under mild, aqueous conditions. nih.gov Processes where toxic aromatic compounds are converted by enzymes like toluene (B28343) dioxygenase to catechols represent a promising biocatalytic approach. nih.gov

Green Solvents: Shifting from conventional chlorinated or aromatic solvents to greener alternatives like water, ethanol, or supercritical CO2 can drastically reduce the environmental impact of the synthesis. researchgate.net The use of water as a solvent has proven effective in achieving high yields for reactions involving benzaldehyde (B42025) derivatives. researchgate.net

Catalytic C-H Functionalization: Developing novel catalytic systems, potentially using earth-abundant metals, for the direct and selective bromination and fluorination of catechol precursors would represent a significant advancement in atom economy. acs.org

Flow Chemistry and Microreactors: Implementing continuous flow synthesis in microreactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and energy consumption.

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonication could accelerate reaction times and improve yields, often in solvent-free conditions, aligning with the principles of green chemistry. misericordia.edumdpi.com

Synthetic ApproachTraditional MethodProposed Green AlternativeKey Advantages of Green Alternative
HalogenationUse of elemental bromine in organic solvents like acetic acid or chloroform. google.comgoogle.comEnzymatic halogenation or catalytic C-H functionalization. nih.govacs.orgHigher selectivity, reduced hazardous waste, milder reaction conditions.
OxidationHeavy metal oxidants (e.g., Chromium(VI), Manganese(VII)). misericordia.eduAerobic oxidation using atmospheric oxygen as the terminal oxidant. misericordia.edursc.orgEliminates toxic heavy metal waste, uses an abundant and non-polluting oxidant.
Solvent SystemChlorinated or aromatic hydrocarbons. rsc.orgWater, ethanol, or solvent-free conditions. researchgate.netReduced toxicity, lower environmental impact, improved safety.
Process TechnologyBatch processing.Continuous flow chemistry in microreactors.Enhanced control, improved safety, higher efficiency, easier scalability.

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

While the biological profile of this compound is not yet extensively characterized, its structural motifs suggest several promising avenues for investigation. The catechol group is a key feature in many biologically active molecules, and the presence of both bromine and fluorine atoms can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity. pharmacy180.comresearchgate.netmdpi.com

Future research should aim to:

Screen against Diverse Target Classes: A broad-based screening approach against panels of kinases, proteases, phosphatases, and nuclear receptors could uncover entirely new biological activities. The benzaldehyde scaffold itself is a basis for inhibitors of enzymes like aldehyde dehydrogenases (ALDHs). nih.govmdpi.comnih.gov

Investigate Antioxidant and Anti-inflammatory Pathways: A structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (B99904), has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov It is critical to investigate whether this compound shares this mechanism and to explore its potential in models of inflammatory diseases.

Explore Antimicrobial Potential: Halogenated phenols and catechols are known to possess potent antimicrobial properties. mdpi.com The compound should be tested against a wide range of bacterial and fungal pathogens, including drug-resistant strains.

Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies using cellular and molecular biology techniques will be essential to understand how the compound exerts its effects, including identifying direct binding partners and downstream signaling consequences. The incorporation of fluorine, in particular, has been a successful strategy in developing potent antiviral and anticancer agents. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology Research

For this compound, AI and ML can be applied to:

Predict Biological Activities (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of virtual derivatives of the parent compound. chemeurope.com This allows for the in silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates.

Optimize Synthetic Pathways: Machine learning algorithms can analyze existing reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing the target molecule and its derivatives, potentially identifying novel and more efficient synthetic routes. illinois.edu

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, tailored to fit the binding pocket of a specific biological target with high affinity and selectivity.

Predict ADMET Properties: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. AI models can forecast potential liabilities, allowing for chemical modifications to improve the drug-like properties of lead compounds before significant resources are invested. nih.gov

Rational Design of Next-Generation Derivatives with Tailored Chemical and Biological Profiles

Building upon the insights gained from biological screening and computational modeling, the rational design of next-generation derivatives is a critical future direction. The goal is to systematically modify the this compound scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. pharmacy180.comoup.com

Key strategies for rational design include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the catechol or benzaldehyde core with other chemical scaffolds that maintain key binding interactions but possess different physicochemical properties. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of the adenine (B156593) ring of ATP, making it a privileged structure for kinase inhibitors. rsc.org

Modulation of Halogen Substitution: Systematically replacing the bromine and fluorine atoms with other halogens (Cl, I) or moving them to different positions on the aromatic ring can fine-tune electronic properties and binding interactions.

Derivatization of Hydroxyl Groups: Converting the catechol hydroxyl groups into ethers, esters, or other functional groups can modulate solubility, membrane permeability, and metabolic stability, potentially creating prodrugs that release the active catechol in vivo.

Side-Chain Extension: Adding alkyl or aryl side chains at the remaining open position on the aromatic ring could allow for probing additional binding pockets in a target protein, potentially increasing affinity and selectivity.

Modification StrategyExample ModificationPotential Desired OutcomeRationale
Halogen SubstitutionReplace Bromine with Chlorine.Alter binding affinity and lipophilicity.Halogen atoms differ in size and electronegativity, impacting interactions with target proteins.
Hydroxyl Group DerivatizationConvert hydroxyls to methyl ethers.Increase metabolic stability and membrane permeability.Catechols are susceptible to oxidation and metabolism; ether groups can act as protective caps. pharmacy180.com
Aldehyde Group ModificationReduce aldehyde to a benzyl (B1604629) alcohol.Change biological target profile.The aldehyde is a reactive group; its removal or modification can prevent off-target reactions and alter binding modes. mdpi.com
Ring Position IsomerismMove the fluoro group to the C-6 position.Enhance target selectivity.The precise positioning of electron-withdrawing groups significantly influences molecular interactions.

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Chemical Reactions and Biological Interactions

To fully understand the chemical reactivity and biological mechanisms of this compound, the application of advanced spectroscopic techniques for real-time analysis is indispensable. These methods provide dynamic information that is often lost in conventional endpoint assays. mdpi.comspectroscopyonline.com

Future research should leverage:

In Situ Reaction Monitoring: Techniques like Process Analytical Technology (PAT), utilizing Raman or mid-infrared (MIR) spectroscopy, can monitor synthetic reactions in real-time. mdpi.com This allows for precise control over reaction parameters, leading to improved yields, higher purity, and a deeper understanding of reaction kinetics and mechanisms.

NMR Spectroscopy for Binding Studies: Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can identify direct binding between the compound and a target protein, mapping the specific parts of the molecule involved in the interaction without the need for crystallization.

Mass Spectrometry-Based Proteomics: Techniques like thermal proteome profiling (TPP) can be used to identify the cellular targets of the compound in an unbiased manner by measuring changes in protein thermal stability across the proteome upon compound treatment.

Fluorescence Spectroscopy: If the compound or its derivatives possess intrinsic fluorescence or can be tagged with a fluorophore, techniques like Förster Resonance Energy Transfer (FRET) can be used to study its interaction with biological targets in living cells with high spatial and temporal resolution. usst.edu.cn

By pursuing these interconnected research directions, the scientific community can systematically explore and harness the potential of this compound, paving the way for the development of novel chemical probes, therapeutic agents, or advanced materials.

Q & A

Q. Methodological Tip :

  • Combine computational NMR prediction (e.g., DFT calculations) with experimental data to assign ambiguous signals .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected for C₇H₅BrFO₃: ~232.94 Da) .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as done for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde .
  • FT-IR : Identify hydroxyl (3200-3600 cm⁻¹) and aldehyde (~2850 cm⁻¹) stretches .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing effects of bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic attacks to specific positions:

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group; however, competing coordination by hydroxyl groups may require protection. Use Pd(PPh₃)₄ with aryl boronic acids under inert conditions .
  • Regioselectivity : Fluorine’s ortho/para-directing nature and bromine’s steric effects can be modeled computationally (e.g., DFT for charge distribution analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.